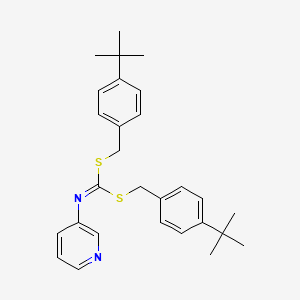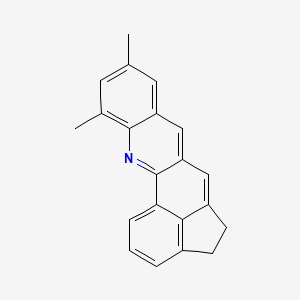
Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- is a complex organic compound that belongs to the class of indenoacridines
Preparation Methods
The synthesis of Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- typically involves multi-step organic reactions. One efficient method is a one-pot, three-component synthesis that includes the reaction of aromatic aldehydes, indan-1,3-dione, and dimedone in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst . This method is performed under reflux conditions in ethanol, resulting in high yields of the desired product .
Chemical Reactions Analysis
Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication . Additionally, it has shown promise in materials science for the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism by which Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- exerts its effects involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death . The compound selectively traps topoisomerase I-DNA cleavage complexes, leading to prolonged drug action .
Comparison with Similar Compounds
Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- can be compared to other indenoacridine derivatives and indenoisoquinolines. Similar compounds include benz[a]indeno[7,1-hi]acridines and benz[c]indeno[7,1-hi]acridines . What sets Indeno(1,7-bc)acridine, 4,5-dihydro-9,11-dimethyl- apart is its unique structural features and its specific mechanism of action as a topoisomerase I inhibitor .
Properties
CAS No. |
36779-42-7 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5,7-dimethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-12-8-13(2)20-16(9-12)11-17-10-15-7-6-14-4-3-5-18(19(14)15)21(17)22-20/h3-5,8-11H,6-7H2,1-2H3 |
InChI Key |
XWUIASJVXUSQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C3C=C4CCC5=C4C(=CC=C5)C3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


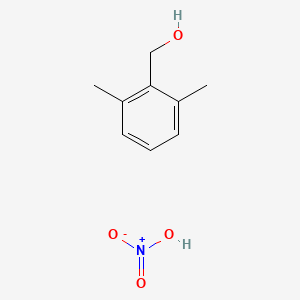
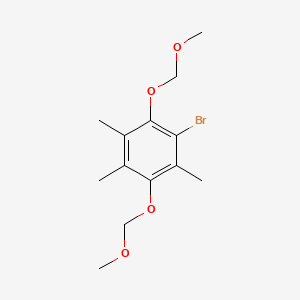
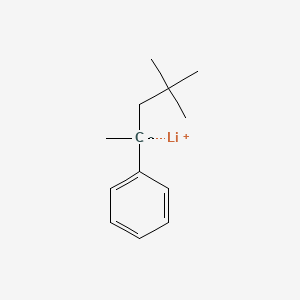

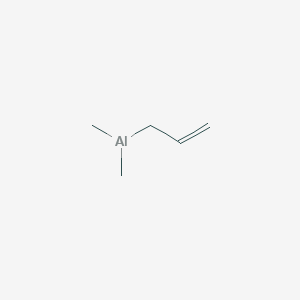
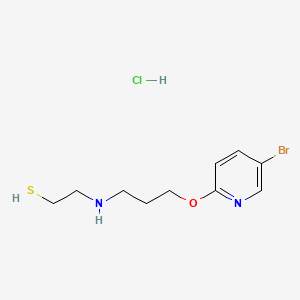
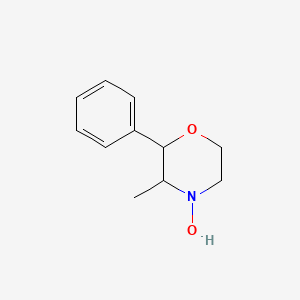
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
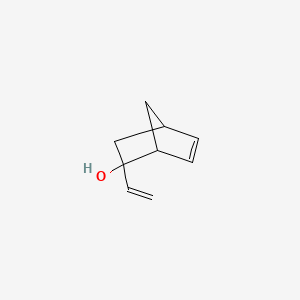
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
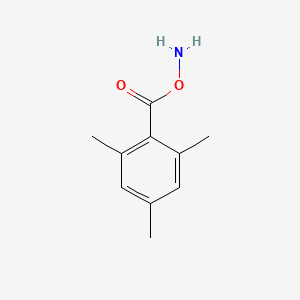
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
